molecular formula C3H7NO B1218379 1-Aminocyclopropanol CAS No. 54376-44-2

1-Aminocyclopropanol

Cat. No.: B1218379
CAS No.: 54376-44-2
M. Wt: 73.09 g/mol
InChI Key: KFUSIRMDWATCKL-UHFFFAOYSA-N
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Description

1-Aminocyclopropanol is a cyclic organic compound with the molecular formula C3H7NO It consists of a cyclopropane ring with an amino group and a hydroxyl group attached to the same carbon atom

Preparation Methods

1-Aminocyclopropanol can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates. Another method includes the intramolecular cyclization of γ-substituted amino acid derivatives . Industrial production methods often involve the reaction of lactones with ammonia, followed by acylation and rearrangement of the resultant amides to achieve high diastereomeric purity .

Chemical Reactions Analysis

1-Aminocyclopropanol undergoes various chemical reactions, including:

Scientific Research Applications

1-Aminocyclopropanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of 1-Aminocyclopropanol involves its interaction with specific molecular targets and pathways. It can act as a precursor to other biologically active compounds, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Properties

IUPAC Name

1-aminocyclopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO/c4-3(5)1-2-3/h5H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUSIRMDWATCKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

58939-46-1 (hydrochloride)
Record name 1-Aminocyclopropanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054376442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40202748
Record name 1-Aminocyclopropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40202748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

73.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54376-44-2
Record name 1-Aminocyclopropanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054376442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Aminocyclopropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40202748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-AMINOCYCLOPROPANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/066FI25KXX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Aminocyclopropanol
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1-Aminocyclopropanol
Reactant of Route 5
1-Aminocyclopropanol
Reactant of Route 6
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